Cas no 1184464-77-4 (2-(N-cyclopropylacetamido)acetic acid)

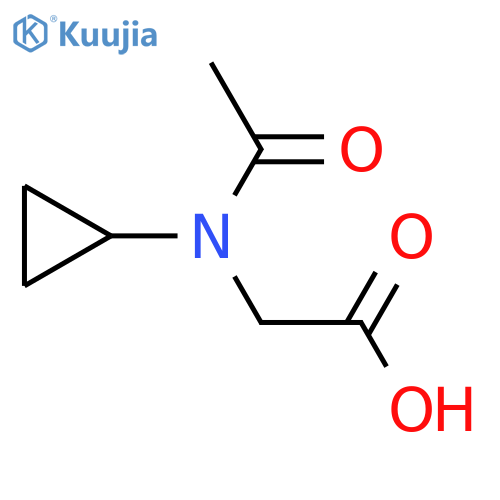

1184464-77-4 structure

商品名:2-(N-cyclopropylacetamido)acetic acid

CAS番号:1184464-77-4

MF:C7H11NO3

メガワット:157.167142152786

MDL:MFCD12158382

CID:5685158

PubChem ID:60825061

2-(N-cyclopropylacetamido)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(N-cyclopropylacetamido)acetic acid

- 1184464-77-4

- EN300-2514963

-

- MDL: MFCD12158382

- インチ: 1S/C7H11NO3/c1-5(9)8(4-7(10)11)6-2-3-6/h6H,2-4H2,1H3,(H,10,11)

- InChIKey: CCALVJGYXZSIKV-UHFFFAOYSA-N

- ほほえんだ: O=C(C)N(CC(=O)O)C1CC1

計算された属性

- せいみつぶんしりょう: 157.07389321g/mol

- どういたいしつりょう: 157.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

2-(N-cyclopropylacetamido)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2514963-2.5g |

2-(N-cyclopropylacetamido)acetic acid |

1184464-77-4 | 95% | 2.5g |

$1260.0 | 2024-06-19 | |

| Enamine | EN300-2514963-1.0g |

2-(N-cyclopropylacetamido)acetic acid |

1184464-77-4 | 95% | 1.0g |

$642.0 | 2024-06-19 | |

| Enamine | EN300-2514963-0.05g |

2-(N-cyclopropylacetamido)acetic acid |

1184464-77-4 | 95% | 0.05g |

$539.0 | 2024-06-19 | |

| Enamine | EN300-2514963-0.25g |

2-(N-cyclopropylacetamido)acetic acid |

1184464-77-4 | 95% | 0.25g |

$591.0 | 2024-06-19 | |

| Enamine | EN300-2514963-0.5g |

2-(N-cyclopropylacetamido)acetic acid |

1184464-77-4 | 95% | 0.5g |

$616.0 | 2024-06-19 | |

| Enamine | EN300-2514963-10.0g |

2-(N-cyclopropylacetamido)acetic acid |

1184464-77-4 | 95% | 10.0g |

$2762.0 | 2024-06-19 | |

| Enamine | EN300-2514963-5g |

2-(N-cyclopropylacetamido)acetic acid |

1184464-77-4 | 5g |

$1862.0 | 2023-09-15 | ||

| Enamine | EN300-2514963-1g |

2-(N-cyclopropylacetamido)acetic acid |

1184464-77-4 | 1g |

$642.0 | 2023-09-15 | ||

| Enamine | EN300-2514963-0.1g |

2-(N-cyclopropylacetamido)acetic acid |

1184464-77-4 | 95% | 0.1g |

$565.0 | 2024-06-19 | |

| Enamine | EN300-2514963-5.0g |

2-(N-cyclopropylacetamido)acetic acid |

1184464-77-4 | 95% | 5.0g |

$1862.0 | 2024-06-19 |

2-(N-cyclopropylacetamido)acetic acid 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

1184464-77-4 (2-(N-cyclopropylacetamido)acetic acid) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量